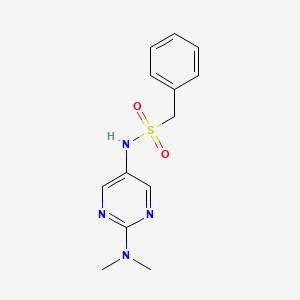

N-(2-(dimethylamino)pyrimidin-5-yl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

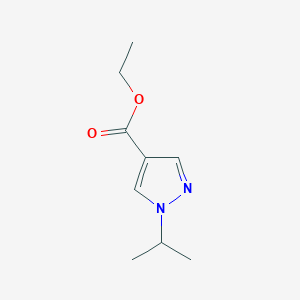

The compound seems to be a sulfonamide derivative, which are known for their various biological activities . It contains a pyrimidine ring, which is a common motif in many natural products and therapeutic agents .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring attached to a phenyl group via a sulfonamide linkage. The pyrimidine ring also has a dimethylamino group attached to it .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and pH-Sensing Application

Research on pyrimidine-phthalimide derivatives, which are structurally similar to N-(2-(dimethylamino)pyrimidin-5-yl)-1-phenylmethanesulfonamide, has demonstrated their utility in developing solid-state fluorescence emission materials and colorimetric pH sensors. The twist in their molecular geometry and solvatochromism makes them excellent candidates for these applications. Their ability to undergo reversible protonation at nitrogen atoms, resulting in dramatic color changes, showcases potential avenues for novel colorimetric pH sensors and logic gates specific to environmental and biological sensing applications (Han Yan et al., 2017).

Antimicrobial Evaluation

A novel series of pyrazolo[1,5-a]pyrimidine ring systems, closely related to the compound , were synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results, with several derivatives exhibiting activities that surpassed those of reference drugs. This highlights the compound's potential as a backbone for developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).

Cycloaddition Reactions

The compound and its derivatives have been investigated for their reactivity in cycloaddition reactions. Specifically, N-sulfinylsulfonamides, which share a similar functional group arrangement, have been shown to react with ketenimines to produce a variety of products. These reactions are critical in the synthesis of amidine derivatives and highlight the chemical versatility of sulfonamide-containing compounds in synthetic organic chemistry (Toru Minami et al., 1975).

Synthesis of Aromatic Polymers

Compounds with similar structural features have been utilized in the synthesis of aromatic polymers, demonstrating the importance of pyrimidinyl and sulfonamide groups in polymer chemistry. These polymers exhibit remarkable solubility and thermal stability, which are desirable properties for materials used in various industrial applications (Jui-kun Lin et al., 1990).

Magnetic Anisotropy in Cobalt(II) Complexes

The subtle coordination geometry variation of cobalt(ii)-sulfonamide complexes, including those with pyrimidinyl-sulfonamide ligands, has been correlated with magnetic anisotropy. This research provides insight into the relationship between molecular structure and magnetic properties, which is crucial for designing materials with specific magnetic behaviors (Tao Wu et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-17(2)13-14-8-12(9-15-13)16-20(18,19)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKJYMYVXAQGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2665602.png)

![3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2665604.png)

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)

![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2665617.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2665619.png)

![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)